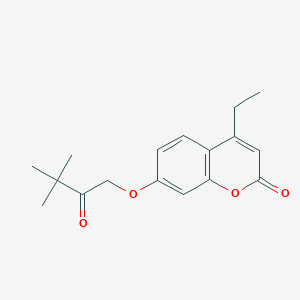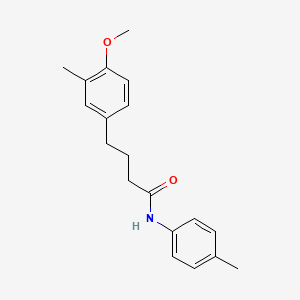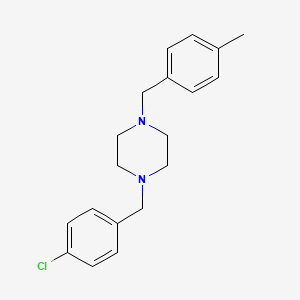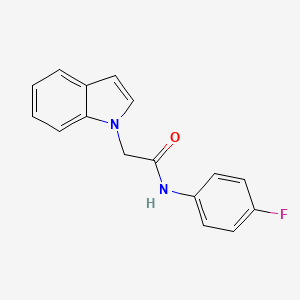![molecular formula C16H19N3O B5780346 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide, commonly known as TPD, is a heterocyclic compound that has attracted significant attention from the scientific community due to its unique chemical properties and potential applications. TPD is a highly stable and rigid molecule that possesses a pyridinecarbohydrazide moiety, which can be easily modified to introduce various functional groups.
Mécanisme D'action
The mechanism of action of TPD is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. In studies involving cancer cells, TPD has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of enzymes involved in cell survival pathways. In studies involving Alzheimer's disease, TPD has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
TPD has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In studies involving cancer cells, TPD has been shown to induce cell death and inhibit tumor growth. In studies involving Alzheimer's disease, TPD has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In studies involving catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPD is its high stability and rigidity, which makes it an ideal building block for the synthesis of novel materials and supramolecular structures. Additionally, the synthesis method for TPD is relatively simple and can be carried out in a laboratory setting with standard equipment. However, one limitation of TPD is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research involving TPD. One area of interest is the development of TPD-based materials and supramolecular structures with novel properties and applications. Another area of interest is the investigation of TPD as an anticancer agent and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TPD and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
TPD can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and triethylamine to yield TPD. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Applications De Recherche Scientifique
TPD has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TPD has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions, including hydrogenation and oxidation. In medicinal chemistry, TPD has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit enzymes involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(14-3-1-2-4-17-14)19-18-15-12-6-10-5-11(8-12)9-13(15)7-10/h1-4,10-13H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBFPDKFSWQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)